molecular formula C11H14O3 B13610365 3-(2,3-Dimethylphenyl)-3-hydroxypropanoic acid

3-(2,3-Dimethylphenyl)-3-hydroxypropanoic acid

Cat. No.: B13610365
M. Wt: 194.23 g/mol
InChI Key: SWVBYGDELWGRQK-UHFFFAOYSA-N
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Description

3-(2,3-Dimethylphenyl)-3-hydroxypropanoic acid is a substituted hydroxypropanoic acid derivative featuring a phenyl ring with 2,3-dimethyl substituents at the third carbon of the propanoic acid backbone. The 2,3-dimethylphenyl group confers unique steric and electronic effects, influencing solubility, reactivity, and interactions with biological targets .

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

3-(2,3-dimethylphenyl)-3-hydroxypropanoic acid

InChI

InChI=1S/C11H14O3/c1-7-4-3-5-9(8(7)2)10(12)6-11(13)14/h3-5,10,12H,6H2,1-2H3,(H,13,14)

InChI Key

SWVBYGDELWGRQK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(CC(=O)O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethylphenyl)-3-hydroxypropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dimethylbenzene and a suitable propanoic acid derivative.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Industrial Production Methods: Industrial production methods may include large-scale batch or continuous processes, utilizing advanced techniques such as flow chemistry to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethylphenyl)-3-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.

    Reduction: Reduction reactions can convert the carbonyl group back to a hydroxy group or further reduce it to an alkane.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidation reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction Reagents: Reduction can be achieved using reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-(2,3-Dimethylphenyl)-3-hydroxypropanoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications, such as its use as a precursor for drug development or its effects on specific biological pathways.

    Industry: The compound can be utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethylphenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, influencing their activity and function.

    Pathways Involved: It may modulate various biochemical pathways, such as signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on hydroxypropanoic acid derivatives with varying phenyl ring substituents, functional groups, and biological relevance.

Substitution Patterns on the Phenyl Ring

a) 3-(3-Hydroxyphenyl)-3-hydroxypropanoic Acid
  • Structure : Phenyl ring substituted with a hydroxyl group at the 3-position.
  • Properties : Exhibits zwitterionic behavior due to ionizable carboxyl and hydroxyl groups, as evidenced by infrared (IR) spectra showing bands at 1550 cm⁻¹ (asymmetric carboxylate) and 1325 cm⁻¹ (zwitterion-associated vibrations) .
b) 3-(4-Fluorophenyl)-3-hydroxypropanoic Acid
  • Structure : Fluorine substituent at the 4-position of the phenyl ring.
  • Properties : The electron-withdrawing fluorine atom enhances acidity and may improve metabolic stability. Used as a pharmaceutical intermediate for synthetic organic chemistry .
c) 2,3-Dihydroxy-3-(4-hydroxyphenyl)propanoic Acid
  • Structure: Contains hydroxyl groups at both the 2- and 3-positions of the propanoic acid backbone and a 4-hydroxyphenyl substituent.
  • Properties: Molecular weight 198.17 g/mol; purity ≥95%.
d) 3-(4-Hydroxy-3-nitrophenyl)propanoic Acid
  • Structure : Nitro and hydroxyl groups at the 3- and 4-positions of the phenyl ring.
  • Properties : The nitro group introduces strong electron-withdrawing effects, altering reactivity. Primarily used in laboratory research .

Functional Group Modifications

a) 3-Amino-3-(2,3-dimethoxyphenyl)propanoic Acid
  • Structure: Amino group replaces the hydroxyl group on the propanoic acid backbone; methoxy substituents on the phenyl ring.
  • Properties : Exhibits stereochemical diversity (R/S isomers). Used in peptide synthesis and medicinal chemistry due to its chiral center .
b) 2-[(2,3-Dihydroxybenzoyl)amino]-3-hydroxypropanoic Acid
  • Structure : Contains a dihydroxybenzoyl amide group.

Physicochemical and Spectroscopic Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Spectral Data Applications References
3-(2,3-Dimethylphenyl)-3-hydroxypropanoic Acid 2,3-dimethylphenyl C₁₁H₁₄O₃ 194.23 Not reported Research intermediate
3-(3-Hydroxyphenyl)propanoic Acid 3-hydroxyphenyl C₉H₁₀O₃ 166.17 UV λmax: 217, 276 nm Biochemical studies
3-(4-Fluorophenyl)-3-hydroxypropanoic Acid 4-fluorophenyl C₉H₉FO₃ 184.16 Not reported Pharmaceutical intermediate
2,3-Dihydroxy-3-(4-hydroxyphenyl)propanoic Acid 4-hydroxyphenyl, 2,3-diol C₉H₁₀O₅ 198.17 HPLC-ELSD purity ≥95% Botanical research

Key Research Findings and Trends

Zwitterionic Behavior: Compounds like 3-(3-hydroxyphenyl)-3-hydroxypropanoic acid exhibit zwitterionic characteristics, influencing solubility and esterification reactivity. Direct esterification requires acidic catalysts (e.g., HCl), akin to amino acids .

Biological Interactions: Hydroxypropanoic acids with aromatic substituents show affinity for erythrocyte membrane proteins (e.g., spectrin), suggesting roles in hemolytic activity or drug delivery .

Structural Effects on Stability: Electron-withdrawing groups (e.g., nitro in 3-(4-Hydroxy-3-nitrophenyl)propanoic acid) enhance oxidative stability but reduce solubility, whereas methyl groups (e.g., in this compound) increase lipophilicity .

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